molecular formula C22H23ClN2O5 B11596488 2-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)-5-(propan-2-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

2-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)-5-(propan-2-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

Cat. No.: B11596488
M. Wt: 430.9 g/mol
InChI Key: XHTNFIDJTKVFET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-CHLOROPHENYL)-3-(2,4-DIMETHOXYPHENYL)-5-(PROPAN-2-YL)-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE is a complex organic compound characterized by its unique structure, which includes a pyrrolo[3,4-d][1,2]oxazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLOROPHENYL)-3-(2,4-DIMETHOXYPHENYL)-5-(PROPAN-2-YL)-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrrolo[3,4-d][1,2]oxazole core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of substituents: The 4-chlorophenyl, 2,4-dimethoxyphenyl, and propan-2-yl groups are introduced through various substitution reactions.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow chemistry, and other advanced techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLOROPHENYL)-3-(2,4-DIMETHOXYPHENYL)-5-(PROPAN-2-YL)-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

2-(4-CHLOROPHENYL)-3-(2,4-DIMETHOXYPHENYL)-5-(PROPAN-2-YL)-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-CHLOROPHENYL)-3-(2,4-DIMETHOXYPHENYL)-5-(PROPAN-2-YL)-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular responses.

    Signal transduction: The compound could influence signal transduction pathways, leading to various cellular effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-CHLOROPHENYL)-3-(2,4-DIMETHOXYPHENYL)-5-(PROPAN-2-YL)-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE: shares similarities with other pyrrolo[3,4-d][1,2]oxazole derivatives, which may have similar structural features and chemical properties.

Uniqueness

    Structural uniqueness: The specific arrangement of substituents in 2-(4-CHLOROPHENYL)-3-(2,4-DIMETHOXYPHENYL)-5-(PROPAN-2-YL)-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE gives it unique chemical and biological properties.

    Functional uniqueness: Its unique functional groups may confer distinct reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C22H23ClN2O5

Molecular Weight

430.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)-5-propan-2-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

InChI

InChI=1S/C22H23ClN2O5/c1-12(2)24-21(26)18-19(16-10-9-15(28-3)11-17(16)29-4)25(30-20(18)22(24)27)14-7-5-13(23)6-8-14/h5-12,18-20H,1-4H3

InChI Key

XHTNFIDJTKVFET-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C2C(N(OC2C1=O)C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.